4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine
CAS No.: 1221688-88-5
Cat. No.: VC2986984
Molecular Formula: C12H15ClN4O
Molecular Weight: 266.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221688-88-5 |
|---|---|
| Molecular Formula | C12H15ClN4O |
| Molecular Weight | 266.73 g/mol |
| IUPAC Name | 4-(2-chloro-7-ethylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine |
| Standard InChI | InChI=1S/C12H15ClN4O/c1-2-16-4-3-9-10(16)14-12(13)15-11(9)17-5-7-18-8-6-17/h3-4H,2,5-8H2,1H3 |
| Standard InChI Key | IHNJNKBWFPYTQH-UHFFFAOYSA-N |
| SMILES | CCN1C=CC2=C1N=C(N=C2N3CCOCC3)Cl |
| Canonical SMILES | CCN1C=CC2=C1N=C(N=C2N3CCOCC3)Cl |
Introduction
4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine is a complex organic compound that combines a pyrrolopyrimidine core with a morpholine moiety. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and synthetic versatility. The compound's structure includes a pyrrolopyrimidine ring system, which is known for its presence in various biologically active molecules, and a morpholine ring, which is often used in drug design to enhance solubility and bioavailability.
Synthesis and Preparation
The synthesis of 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine typically involves several steps, starting from simpler pyrrolopyrimidine derivatives. The process may involve:
-
Pyrrolopyrimidine Core Synthesis: This can be achieved through various methods, including the use of ethyl 2-cyanoacetate and formamidine to form the pyrimidine ring, followed by cyclization to create the pyrrolopyrimidine structure .
-
Introduction of the Morpholine Moiety: This step involves attaching a morpholine group to the pyrrolopyrimidine core. This can be done through nucleophilic substitution reactions, where the morpholine acts as a nucleophile.
Research Findings and Applications
Research on pyrrolopyrimidine derivatives often focuses on their potential as pharmaceutical intermediates. Compounds like 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine could be explored for their biological activities, such as enzyme inhibition or receptor modulation, due to the versatility of the pyrrolopyrimidine scaffold.
Future Directions
Future studies should aim to explore the specific biological activities of this compound, including its potential as a therapeutic agent. Additionally, optimizing synthetic routes to improve yield and purity would be beneficial for further research and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume